

Application Notes and Protocols: OX-34 Antibody Staining for Rat Splenocytes

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

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Introduction

The OX-34 monoclonal antibody is a valuable tool for the identification and characterization of rat T lymphocytes.^[1] It specifically targets the CD2 antigen, a 50-54 kDa transmembrane glycoprotein expressed on the surface of all peripheral T cells and the majority of thymocytes. ^[1] The CD2 molecule, also known as lymphocyte function-associated antigen 2 (LFA-2), plays a crucial role in T-cell activation and function. It acts as an adhesion molecule by binding to its ligand, CD58 (LFA-3), on antigen-presenting cells (APCs), facilitating the initial interaction between T cells and APCs. Furthermore, upon engagement, CD2 participates in signal transduction, contributing to T-cell activation and proliferation. This costimulatory signal is integrated with signals from the T-cell receptor (TCR) complex to ensure a robust immune response. Therefore, the OX-34 antibody is an essential reagent for studying T-cell populations, their activation status, and their involvement in various immune responses in the rat model.

Quantitative Data Summary

The following table summarizes the expected distribution of T-cell populations within a healthy rat spleen. These values can serve as a baseline for comparison in experimental studies.

Cell Population	Marker	Approximate Percentage of Total Splenocytes
Total T-Lymphocytes	CD2 (OX-34)	30 - 45%
T-Helper Cells	CD4	~70% of T-cells
Cytotoxic T-Cells	CD8	~30% of T-cells

Experimental Protocols

I. Rat Splenocyte Isolation

This protocol outlines the procedure for obtaining a single-cell suspension of splenocytes from a rat spleen.

Materials:

- Whole rat spleen
- Sterile Hanks' Balanced Salt Solution (HBSS) or RPMI-1640 medium
- 70 μ m cell strainer
- Sterile petri dish
- Syringe plunger (1 mL or 3 mL)
- 50 mL conical tubes
- Centrifuge

Procedure:

- Aseptically harvest the spleen from a rat and place it in a sterile petri dish containing 5-10 mL of cold HBSS or RPMI-1640.
- Gently mince the spleen into small pieces using sterile scissors or a scalpel.

- Place a 70 μ m cell strainer on top of a 50 mL conical tube.
- Transfer the minced spleen tissue and medium onto the cell strainer.
- Gently mash the tissue through the strainer using the plunger of a sterile syringe.
- Rinse the strainer with an additional 5-10 mL of cold medium to maximize cell recovery.
- Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
- Discard the supernatant.
- If red blood cell (RBC) lysis is required, resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.
- Add 10 mL of cold medium to the tube to stop the lysis reaction.
- Centrifuge the cells again at 300-400 x g for 5-7 minutes at 4°C.
- Discard the supernatant and resuspend the splenocyte pellet in an appropriate volume of Flow Cytometry Staining Buffer.
- Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. Adjust the concentration to 1×10^7 cells/mL.

II. OX-34 Antibody Staining for Flow Cytometry

This protocol provides a step-by-step guide for the immunofluorescent staining of rat splenocytes with the OX-34 antibody.

Materials:

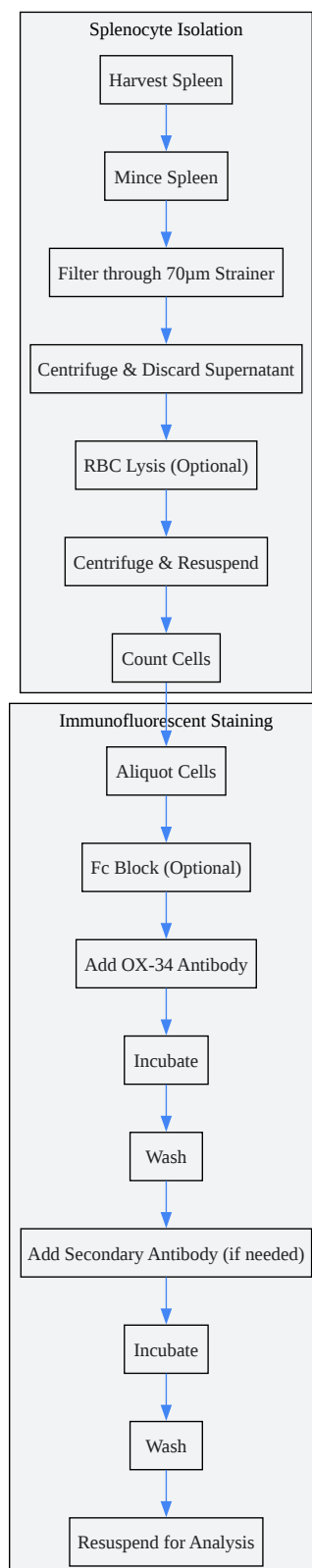
- Isolated rat splenocytes (1×10^7 cells/mL)
- OX-34 Antibody (unconjugated or fluorochrome-conjugated)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS and 0.09% sodium azide)
- Fc Block (optional, to reduce non-specific binding)

- Secondary antibody (if using an unconjugated primary antibody)
- Isotype control antibody
- 96-well round-bottom plate or microcentrifuge tubes
- Flow cytometer

Procedure:

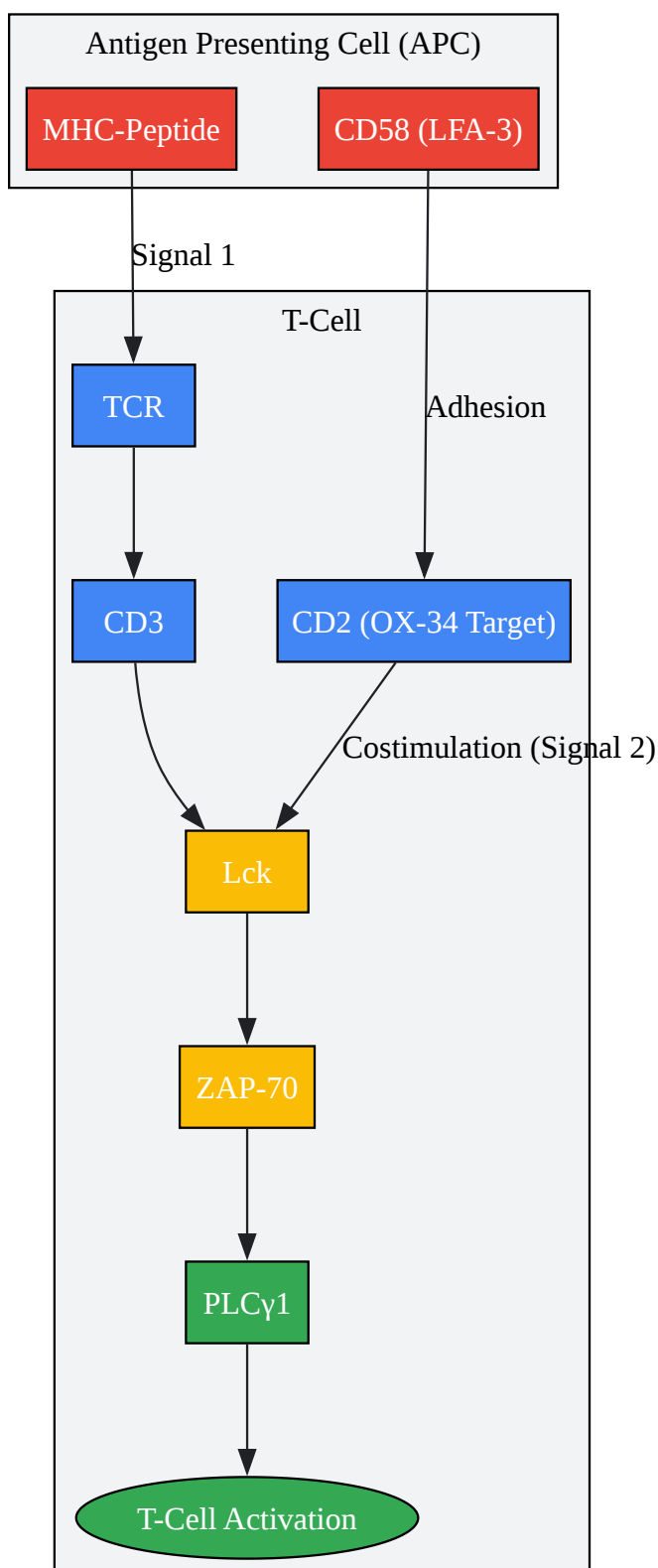
- Aliquot 100 μ L of the splenocyte suspension (containing 1×10^6 cells) into each well of a 96-well plate or into microcentrifuge tubes.
- (Optional) Add Fc Block to each sample and incubate for 10-15 minutes at 4°C to block Fc receptors and minimize non-specific antibody binding.
- Without washing, add the OX-34 antibody at the predetermined optimal concentration. A starting concentration of 0.25-0.5 μ g per 1×10^6 cells is recommended, but titration is crucial for optimal performance. For an isotype control, add the corresponding isotype control antibody at the same concentration.
- Incubate the samples for 20-30 minutes at 4°C in the dark.
- Wash the cells by adding 200 μ L of Flow Cytometry Staining Buffer to each well/tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant.
- If using an unconjugated OX-34 antibody, resuspend the cells in 100 μ L of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody at its optimal dilution.
- Incubate for 20-30 minutes at 4°C in the dark.
- Repeat the wash step (Step 5 and 6) twice.
- Resuspend the final cell pellet in 200-500 μ L of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

Visualizations



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Caption: Experimental workflow for rat splenocyte isolation and OX-34 antibody staining.



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Caption: Simplified CD2 signaling pathway in T-cell activation.

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References

- 1. OX-34. Culture Collections [culturecollections.org.uk]
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